(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
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Overview
Description
The compound you mentioned contains several functional groups, including a 1,2,4-triazole, a pyridazine, a piperazine, and an ethylthio phenyl group. Compounds with these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroscopic techniques such as NMR and MS analysis .Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the functional groups present. For instance, the triazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Properties such as melting point, solubility, and stability can be determined experimentally .Scientific Research Applications
- Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity (with IC50 values lower than 12 μM) against the Hela cell line .
- HSP90 inhibitors have gained attention as anticancer agents. Further studies could explore whether this compound exhibits HSP90 inhibitory activity .
- Related compounds with a 1,2,4-triazole ring, such as letrozole and anastrozole, have been approved for treating breast cancer in postmenopausal women due to their superiority over estrogen receptor antagonists like tamoxifen .
- While not directly studied for this compound, 1,2,4-triazoles have shown diverse biological effects. For instance, a specific 1,2,4-triazole derivative demonstrated potent antiproliferative activity against MV4-11 cells .
Anticancer Activity
HSP90 Inhibition
Breast Cancer Treatment
Other Biological Activities
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis This suggests that the compound might interact with its targets, leading to programmed cell death
Biochemical Pathways
Based on the apoptosis-inducing activity of similar compounds , it can be inferred that this compound might affect pathways related to cell cycle regulation and apoptosis. These could include the p53 pathway, Bcl-2 family proteins, and caspase activation, among others.
Pharmacokinetics
The ethylsulfanyl group might undergo metabolic transformations in the body
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-2-28-16-6-4-3-5-15(16)19(27)25-11-9-24(10-12-25)17-7-8-18(23-22-17)26-14-20-13-21-26/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQPRBPCHLHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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